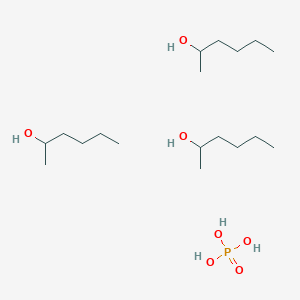

Hexan-2-ol;phosphoric acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Hexan-2-ol is an organic compound with the molecular formula C6H14O. It is a secondary alcohol, meaning the hydroxyl group (-OH) is attached to the second carbon atom in the hexane chain. Phosphoric acid, with the chemical formula H3PO4, is a mineral acid commonly used in various chemical reactions and industrial processes. When combined, hexan-2-ol and phosphoric acid can participate in several chemical reactions, making them valuable in both laboratory and industrial settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexan-2-ol can be synthesized from hexan-1-ene through a hydration reaction. The process involves the following steps :

- Measure out 11 cm³ of hexan-1-ene into a boiling tube placed in an ice bath.

- Carefully add 5 cm³ of concentrated phosphoric acid to the hexan-1-ene.

- After 5 minutes, add 10 cm³ of distilled water to the mixture and transfer the contents to a separating funnel.

- Shake the mixture and allow it to settle.

- Discard the lower aqueous layer.

- Add a fresh 10 cm³ sample of distilled water and repeat steps 4 and 5.

- Transfer the remaining liquid to a beaker.

- Add 2 g of anhydrous magnesium sulfate and allow it to stand for 5 minutes.

- Filter the mixture under reduced pressure.

- Distill the filtrate and collect the distillate that boils in the range of 130-160°C.

Industrial Production Methods

In industrial settings, hexan-2-ol is typically produced through the hydration of hex-1-ene using phosphoric acid as a catalyst. The reaction is carried out at elevated temperatures and pressures to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Hexan-2-ol undergoes several types of chemical reactions, including:

Oxidation: Hexan-2-ol can be oxidized to form hexan-2-one using oxidizing agents such as potassium dichromate (K2Cr2O7) in the presence of sulfuric acid (H2SO4).

Dehydration: When heated with concentrated phosphoric acid, hexan-2-ol undergoes dehydration to form hex-1-ene.

Substitution: Hexan-2-ol can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium dichromate (K2Cr2O7) and sulfuric acid (H2SO4).

Dehydration: Concentrated phosphoric acid (H3PO4) at high temperatures.

Substitution: Various halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products

Oxidation: Hexan-2-one.

Dehydration: Hex-1-ene.

Substitution: Halogenated hexane derivatives.

Scientific Research Applications

Hexan-2-ol and phosphoric acid are used in various scientific research applications, including:

Chemistry: Hexan-2-ol is used as a solvent and intermediate in organic synthesis.

Biology: Hexan-2-ol is used in the study of pheromones and insect behavior. Phosphoric acid is used in the preparation of biological samples for electron microscopy.

Medicine: Hexan-2-ol is used in the formulation of pharmaceuticals. Phosphoric acid is used in dental cements and as an acidifying agent in medications.

Industry: Hexan-2-ol is used in the production of plasticizers, lubricants, and surfactants.

Mechanism of Action

The mechanism of action of hexan-2-ol and phosphoric acid varies depending on the specific reaction:

Dehydration: In the dehydration of hexan-2-ol, phosphoric acid acts as a catalyst by protonating the hydroxyl group, making it a better leaving group.

Oxidation: In the oxidation of hexan-2-ol, the hydroxyl group is converted to a carbonyl group through the transfer of electrons to the oxidizing agent, resulting in the formation of hexan-2-one.

Comparison with Similar Compounds

Hexan-2-ol can be compared with other similar compounds such as:

Hexan-1-ol: A primary alcohol with the hydroxyl group attached to the first carbon atom. It undergoes similar reactions but with different reactivity and products.

Hexan-3-ol: A secondary alcohol with the hydroxyl group attached to the third carbon atom. It has similar chemical properties but different physical properties such as boiling point and solubility.

Cyclohexanol: A cyclic alcohol that undergoes similar dehydration reactions to form cyclohexene.

Hexan-2-ol is unique due to its position of the hydroxyl group, which influences its reactivity and the types of products formed in chemical reactions.

Properties

CAS No. |

92358-42-4 |

|---|---|

Molecular Formula |

C18H45O7P |

Molecular Weight |

404.5 g/mol |

IUPAC Name |

hexan-2-ol;phosphoric acid |

InChI |

InChI=1S/3C6H14O.H3O4P/c3*1-3-4-5-6(2)7;1-5(2,3)4/h3*6-7H,3-5H2,1-2H3;(H3,1,2,3,4) |

InChI Key |

DRGKPVJSJRAPOJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C)O.CCCCC(C)O.CCCCC(C)O.OP(=O)(O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Piperidine, 1-[[3-(trifluoromethyl)phenyl]methyl]-](/img/structure/B14356758.png)

![N-[(4-tert-Butylphenyl)methoxy]benzamide](/img/structure/B14356762.png)

![2,9-Dimethyl-1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one](/img/structure/B14356809.png)

![3-[(6-Bromopyridin-2-yl)oxy]-N-(2-fluorophenyl)benzamide](/img/structure/B14356810.png)

![1,1'-[(Difluoromethylene)disulfanediyl]bis(4-methylbenzene)](/img/structure/B14356831.png)